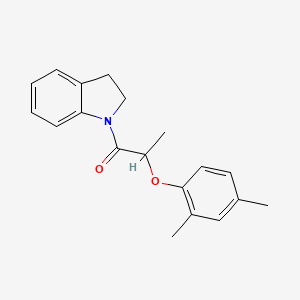![molecular formula C10H9N3O4S B6001899 ETHYL 2-[(3-CYANO-5-NITROPYRIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B6001899.png)
ETHYL 2-[(3-CYANO-5-NITROPYRIDIN-2-YL)SULFANYL]ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[(3-CYANO-5-NITROPYRIDIN-2-YL)SULFANYL]ACETATE is a chemical compound with the molecular formula C10H9N3O4S It is a derivative of pyridine, characterized by the presence of cyano, nitro, and thioether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3-CYANO-5-NITROPYRIDIN-2-YL)SULFANYL]ACETATE typically involves the reaction of 3-cyano-5-nitropyridine-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-[(3-CYANO-5-NITROPYRIDIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: ETHYL 2-[(3-AMINO-5-NITROPYRIDIN-2-YL)SULFANYL]ACETATE.
Oxidation: ETHYL 2-[(3-CYANO-5-NITROPYRIDIN-2-YL)SULFINYL]ACETATE or ETHYL 2-[(3-CYANO-5-NITROPYRIDIN-2-YL)SULFONYL]ACETATE.
Aplicaciones Científicas De Investigación
ETHYL 2-[(3-CYANO-5-NITROPYRIDIN-2-YL)SULFANYL]ACETATE has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the synthesis of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of ETHYL 2-[(3-CYANO-5-NITROPYRIDIN-2-YL)SULFANYL]ACETATE depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of cyano and nitro groups can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 2-[(3-CYANO-5-NITROPYRIDIN-2-YL)SULFINYL]ACETATE
- ETHYL 2-[(3-CYANO-5-NITROPYRIDIN-2-YL)SULFONYL]ACETATE
- ETHYL 2-[(3-AMINO-5-NITROPYRIDIN-2-YL)SULFANYL]ACETATE
Uniqueness
ETHYL 2-[(3-CYANO-5-NITROPYRIDIN-2-YL)SULFANYL]ACETATE is unique due to the combination of cyano, nitro, and thioether functional groups, which confer distinct reactivity and potential biological activity. Its derivatives can be tailored to exhibit specific properties, making it a versatile compound in various fields of research.
Propiedades
IUPAC Name |
ethyl 2-(3-cyano-5-nitropyridin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-2-17-9(14)6-18-10-7(4-11)3-8(5-12-10)13(15)16/h3,5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZFBXBVSZGJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=C(C=N1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6001819.png)
![5-[[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]methyl]-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B6001821.png)
![2-(1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6001822.png)
![N-butyl-2-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]hydrazinecarbothioamide](/img/structure/B6001827.png)
![N-isopropyl-N-(2-methoxyethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6001834.png)
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-(2H-indazol-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B6001846.png)
![7-(2-methoxyethyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6001856.png)
![(3-chlorophenyl){1-[(2,4-difluorophenyl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6001869.png)
![1-[2-[[(1,5-dimethylpyrazol-3-yl)methylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B6001881.png)
![6-bromo-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B6001889.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[3-(5-methyl-2-furyl)butyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6001901.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(1-piperidinyl)cyclohexyl]methyl}methanamine](/img/structure/B6001917.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[2-furyl(oxo)acetyl]-3-piperidinecarboxylate](/img/structure/B6001924.png)
